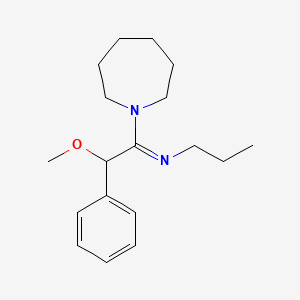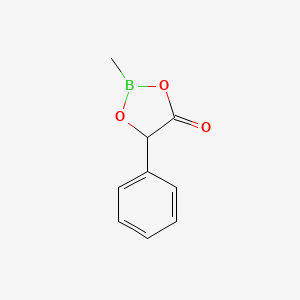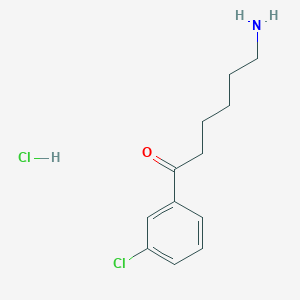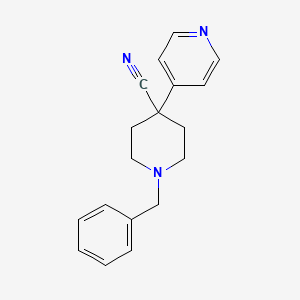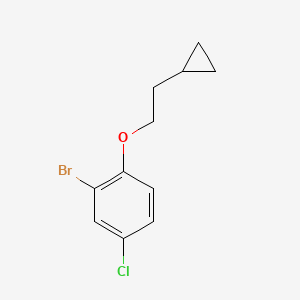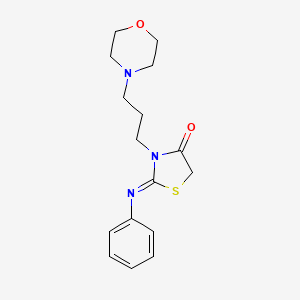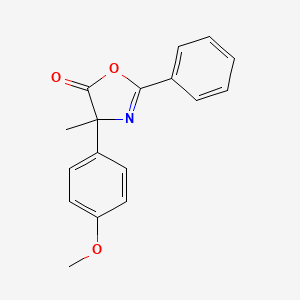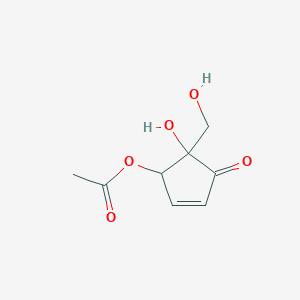
5-Hydroxy-5-(hydroxymethyl)-4-oxocyclopent-2-en-1-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-5-(hydroxymethyl)-4-oxocyclopent-2-en-1-yl acetate is a complex organic compound with a unique structure that includes a cyclopentene ring, hydroxyl groups, and an acetate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-5-(hydroxymethyl)-4-oxocyclopent-2-en-1-yl acetate typically involves multi-step organic reactions. One common method includes the initial formation of the cyclopentene ring followed by the introduction of hydroxyl groups and the acetate ester. The reaction conditions often require specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The process may include the use of renewable biomass-derived intermediates, such as 5-(hydroxymethyl)furfural, which can be transformed into the target compound through a series of catalytic reactions .
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxy-5-(hydroxymethyl)-4-oxocyclopent-2-en-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Applications De Recherche Scientifique
5-Hydroxy-5-(hydroxymethyl)-4-oxocyclopent-2-en-1-yl acetate has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme catalysis and metabolic pathways.
Industry: The compound is used in the production of advanced materials, including polymers and resins
Mécanisme D'action
The mechanism of action of 5-Hydroxy-5-(hydroxymethyl)-4-oxocyclopent-2-en-1-yl acetate involves its interaction with specific molecular targets and pathways. The hydroxyl and acetate groups play a crucial role in its reactivity and binding affinity. The compound can act as a substrate for various enzymes, leading to the formation of biologically active intermediates. These interactions can modulate metabolic pathways and influence cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Hydroxymethyl)furfural: A related compound with a furan ring structure.
2,5-Diformylfuran: Another derivative of 5-(hydroxymethyl)furfural with aldehyde groups.
5-Methylfurfural: A methylated analog of 5-(hydroxymethyl)furfural.
Uniqueness
5-Hydroxy-5-(hydroxymethyl)-4-oxocyclopent-2-en-1-yl acetate is unique due to its cyclopentene ring structure combined with hydroxyl and acetate functional groups. This combination provides distinct reactivity and potential for diverse applications compared to its analogs .
Propriétés
Numéro CAS |
68907-80-2 |
|---|---|
Formule moléculaire |
C8H10O5 |
Poids moléculaire |
186.16 g/mol |
Nom IUPAC |
[5-hydroxy-5-(hydroxymethyl)-4-oxocyclopent-2-en-1-yl] acetate |
InChI |
InChI=1S/C8H10O5/c1-5(10)13-7-3-2-6(11)8(7,12)4-9/h2-3,7,9,12H,4H2,1H3 |
Clé InChI |
AGNRGFRAFJOXHH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1C=CC(=O)C1(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2(1h)-Pyridinone,4-cyclopropyl-1-(2,3-dihydro-1h-indolyl)-3-[7-(1-piperidinyl)-1,6-naphthyridin-3-yl]-](/img/structure/B13943291.png)
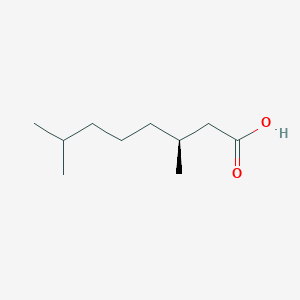
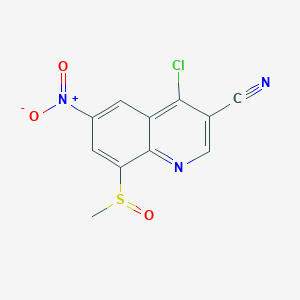

![1-Chloroimidazo[1,5-d][1,2,4]triazin-4(3H)-one](/img/structure/B13943308.png)

